

An In-depth Technical Guide on the Carcinogenicity of Dimethylvinyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-2-methylpropene

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Executive Summary

Dimethylvinyl chloride (DMVC), also known as **1-chloro-2-methylpropene**, is a halogenated alkene that is structurally similar to the known human carcinogen, vinyl chloride.[1] While not used commercially, it is utilized for research purposes and occurs as a byproduct in the production of 3-chloro-2-methylpropene.[1] This technical guide provides a comprehensive overview of the existing carcinogenicity data for dimethylvinyl chloride, with a focus on data from animal bioassays, genotoxicity studies, and the proposed mechanism of action. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Key pathways and workflows are visualized using diagrams to facilitate understanding.

Carcinogenicity in Experimental Animals

The primary body of evidence for the carcinogenicity of dimethylvinyl chloride comes from 2-year gavage studies conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice.[1][2] These studies demonstrated clear evidence of carcinogenic activity in both species and sexes.[2]

Data Presentation

The following tables summarize the key findings from the NTP 2-year gavage studies. The original, detailed tumor incidence data can be found in the National Toxicology Program Technical Report 316.[\[2\]](#)

Table 1: Summary of Neoplastic Lesions in F344/N Rats

Organ System	Neoplasm	Sex	Dose (mg/kg)	Incidence
Nasal Cavity	Carcinoma and Adenocarcinoma	Male & Female	100, 200	Increased
Oral Cavity	Squamous Cell Carcinoma	Male	100, 200	Increased
Squamous Cell Papilloma and Carcinoma (combined)	Female	100, 200	Increased	
Esophagus	Squamous Cell Papilloma and Carcinoma (combined)	Male	100, 200	Increased
Forestomach	Squamous Cell Carcinoma	Male & Female	100, 200	Increased

Table 2: Summary of Neoplastic Lesions in B6C3F1 Mice

Organ System	Neoplasm	Sex	Dose (mg/kg)	Incidence
Forestomach	Squamous Cell Carcinoma	Male & Female	100, 200	Increased
Squamous Cell Papilloma	Male	100, 200	Increased	
Preputial Gland	Squamous Cell Carcinoma	Male	100, 200	Increased

Experimental Protocols

The following protocol is based on the NTP 2-year carcinogenicity bioassay for dimethylvinyl chloride.^[2]

- Test Substance: Dimethylvinyl chloride (96%-98% pure) in corn oil.
- Animal Models:
 - F344/N rats, 50 males and 50 females per group.
 - B6C3F1 mice, 50 males and 50 females per group.
- Administration:
 - Route: Gavage (oral administration via a tube into the stomach).
 - Doses: 0 (vehicle control), 100, or 200 mg/kg body weight.
 - Frequency: 5 days per week.
 - Duration: 102 or 103 weeks.
- Observations:
 - Animals were observed twice daily for clinical signs of toxicity.
 - Body weights were recorded weekly for the first 13 weeks and then monthly.
- Pathology:
 - A complete necropsy was performed on all animals.
 - All organs and tissues were examined for gross lesions.
 - Tissues were preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

^[3]

Genotoxicity

Dimethylvinyl chloride has been evaluated in a battery of genotoxicity assays. The results indicate that it is mutagenic and clastogenic, consistent with the findings for its structural analog, vinyl chloride.

Table 3: Summary of Genotoxicity Data for Dimethylvinyl Chloride

Assay	Test System	Metabolic Activation	Result
Gene Mutation	Salmonella typhimurium	With and without	Negative
Gene Mutation	Mouse Lymphoma L5178Y/TK+/-	Without	Positive
Chromosomal Effects	Sister Chromatid Exchanges (CHO cells)	With and without	Positive
Chromosomal Effects	Chromosomal Aberrations (CHO cells)	With and without	Negative
In Vivo Mutation	Drosophila Sex-Linked Recessive Lethal Mutations	N/A	Positive
In Vivo Chromosomal Effects	Drosophila Reciprocal Translocations	N/A	Positive

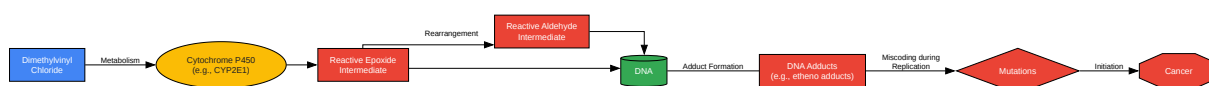
Data sourced from NTP Technical Report 316 Abstract.[\[2\]](#)

Mechanism of Carcinogenicity

The carcinogenic mechanism of dimethylvinyl chloride is believed to be analogous to that of vinyl chloride, involving metabolic activation to reactive intermediates that form DNA adducts, leading to mutations and the initiation of cancer.

Metabolic Activation and DNA Adduct Formation

- **Metabolic Activation:** Dimethylvinyl chloride is metabolized by cytochrome P450 enzymes, likely CYP2E1, in the liver. This process is expected to form a reactive epoxide intermediate, analogous to chloroethylene oxide formed from vinyl chloride. This epoxide can then rearrange to form a reactive aldehyde.
- **DNA Adduct Formation:** These reactive electrophilic intermediates can covalently bind to DNA, forming various DNA adducts. For vinyl chloride, these include 7-(2'-oxoethyl)guanine and the promutagenic etheno adducts such as N2,3-ethenoguanine. These adducts can cause mispairing during DNA replication, leading to mutations.

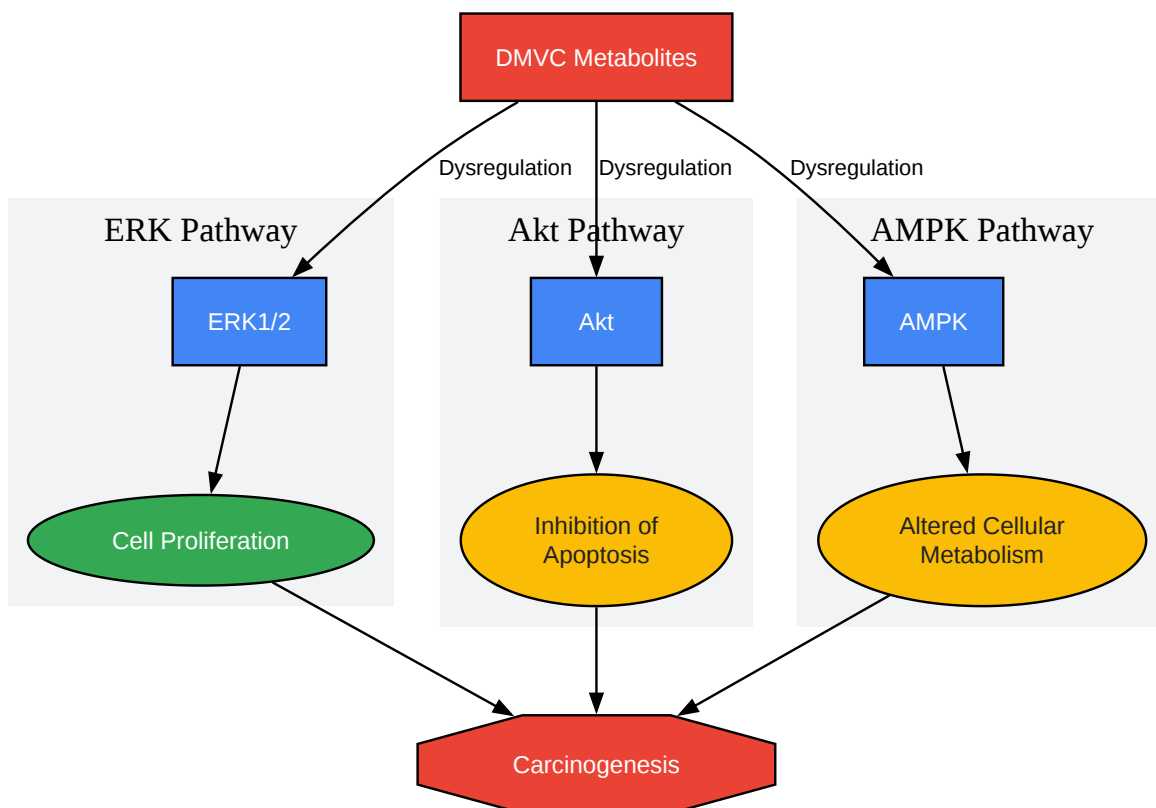


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Metabolic activation and DNA adduct formation of DMVC.

Disruption of Cellular Signaling

Studies on vinyl chloride have implicated the disruption of several key signaling pathways in its toxicity and carcinogenicity. These pathways are likely relevant to dimethylvinyl chloride as well and include the ERK1/2, Akt, and AMPK pathways, which are involved in cell proliferation, survival, and metabolism.

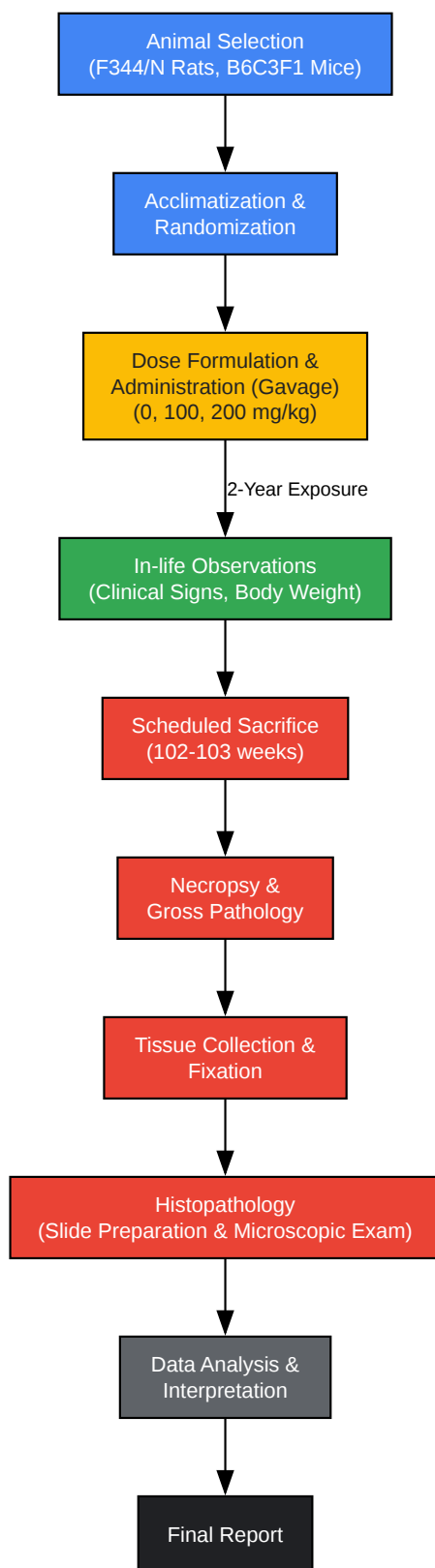


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Potential signaling pathways disrupted by DMVC metabolites.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a 2-year rodent carcinogenicity bioassay as conducted by the NTP.



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Workflow for a 2-year rodent carcinogenicity bioassay.

Conclusion

The available data provide sufficient evidence to classify dimethylvinyl chloride as reasonably anticipated to be a human carcinogen.[1] The findings from the NTP 2-year gavage studies in rats and mice demonstrate its ability to induce tumors at multiple sites.[2] The genotoxicity data and the mechanistic understanding derived from its structural analog, vinyl chloride, support a plausible mode of action involving metabolic activation to DNA-reactive intermediates. This technical guide summarizes the key evidence and provides detailed experimental context to aid in the assessment of risks associated with this compound and to inform future research.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Carcinogenicity of Dimethylvinyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051992#carcinogenicity-studies-of-dimethylvinyl-chloride>]

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